1-(2-chloro-4-fluorobenzyl)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzodioxole moiety, and multiple functional groups, including chloro, fluoro, and nitro groups.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzodioxole moiety: This step involves the reaction of the piperidine intermediate with a benzodioxole derivative.
Functional group modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential biological activities.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-(2-chloro-4-fluorobenzyl)piperidine-4-carbohydrazide: Lacks the benzodioxole moiety and nitro group, resulting in different chemical and biological properties.
1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazone: Similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of 1-(2-chloro-4-fluorobenzyl)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide lies in its specific combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O5/c22-17-8-16(23)2-1-14(17)11-26-5-3-13(4-6-26)21(28)25-24-10-15-7-19-20(32-12-31-19)9-18(15)27(29)30/h1-2,7-10,13H,3-6,11-12H2,(H,25,28)/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYDUZPMRCWHH-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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